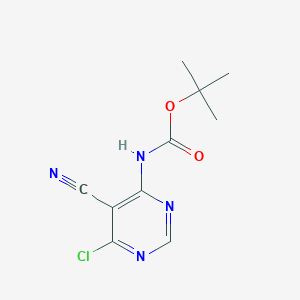
tert-Butyl (6-chloro-5-cyanopyrimidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (6-chloro-5-cyanopyrimidin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted pyrimidine ring, and a cyanide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-chloro-5-cyanopyrimidin-4-yl)carbamate typically involves the reaction of 6-chloro-5-cyanopyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (6-chloro-5-cyanopyrimidin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride
Major Products Formed:
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products vary depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (6-chloro-5-cyanopyrimidin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable carbamate bonds makes it a useful tool in biochemical assays .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of tert-Butyl (6-chloro-5-cyanopyrimidin-4-yl)carbamate involves the formation of stable carbamate bonds with target molecules. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl (6-chloropyridin-2-yl)carbamate
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (6-chloro-9H-purin-2-yl)carbamate
Comparison: tert-Butyl (6-chloro-5-cyanopyrimidin-4-yl)carbamate is unique due to the presence of both a chloro and a cyanide group on the pyrimidine ring. This combination of functional groups imparts distinct reactivity and stability compared to other similar compounds. The presence of the tert-butyl group also enhances its solubility and stability, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C10H11ClN4O2 |
|---|---|
Molekulargewicht |
254.67 g/mol |
IUPAC-Name |
tert-butyl N-(6-chloro-5-cyanopyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C10H11ClN4O2/c1-10(2,3)17-9(16)15-8-6(4-12)7(11)13-5-14-8/h5H,1-3H3,(H,13,14,15,16) |
InChI-Schlüssel |
PLYJPEXEHRUTPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NC=N1)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


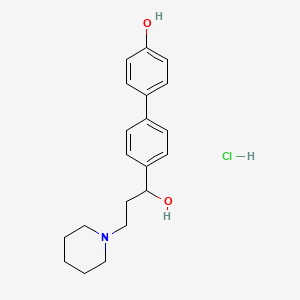
![6-Isopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13971852.png)
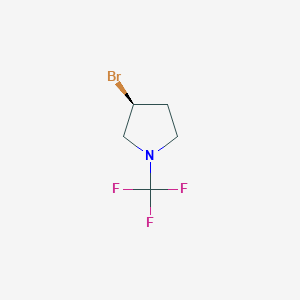
![1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one](/img/structure/B13971893.png)

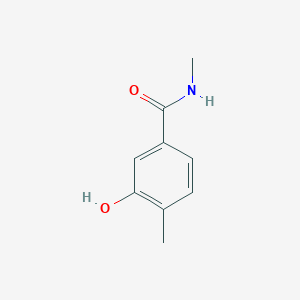
![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)
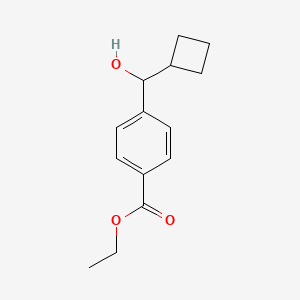
![8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13971909.png)
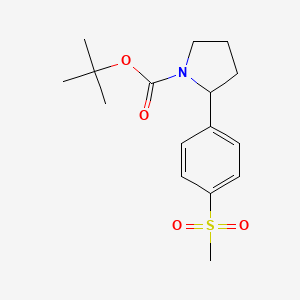

![[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid](/img/structure/B13971925.png)

![Azireno[2,3,1-jk]carbazole](/img/structure/B13971928.png)
